6,7-Dibenzyloxycoumarin 6,7-Dibenzyloxycoumarin
Brand Name: Vulcanchem
CAS No.: 909-84-2
VCID: VC21347484
InChI: InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4
Molecular Formula: C23H18O4
Molecular Weight: 358.4 g/mol

6,7-Dibenzyloxycoumarin

CAS No.: 909-84-2

Cat. No.: VC21347484

Molecular Formula: C23H18O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dibenzyloxycoumarin - 909-84-2

CAS No. 909-84-2
Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
IUPAC Name 6,7-bis(phenylmethoxy)chromen-2-one
Standard InChI InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Standard InChI Key GTUPSBQDBMSQTH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4

Chemical Identity and Structure

6,7-Dibenzyloxycoumarin belongs to the coumarin family, a class of benzopyrones widely distributed in nature. It consists of a coumarin core with two benzyloxy groups attached at positions 6 and 7. The compound's structure features a lactone ring fused with a benzene ring, creating the characteristic coumarin scaffold, with two benzyl ether moieties providing additional functionality.

Basic Information

The fundamental properties of 6,7-dibenzyloxycoumarin are summarized in the following table:

PropertyValue
Common NameEsculetin dibenzyl ether
IUPAC Name6,7-bis(phenylmethoxy)chromen-2-one
CAS Number909-84-2
Molecular FormulaC₂₃H₁₈O₄
Molecular Weight358.39 g/mol
EINECS213-003-9

Structural Identifiers

For computational and database purposes, the compound can be identified using various notations:

Identifier TypeValue
InChIInChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyGTUPSBQDBMSQTH-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4
PubChem CID70184

Physical and Chemical Properties

6,7-Dibenzyloxycoumarin exhibits specific physical and chemical characteristics that are important for its handling, formulation, and application in research settings.

Physical Properties

PropertyValue
Physical FormPowder to crystal
ColorWhite to Orange to Green
Melting Point164-166°C
Boiling Point560.2°C at 760 mmHg
Density1.25 g/cm³
Flash Point246°C
Exact Mass358.12051 Da

Computed Chemical Properties

PropertyValue
XLogP3-AA4.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Index of Refraction1.631

Synthesis Methods

The synthesis of 6,7-dibenzyloxycoumarin typically involves benzylation of esculetin (6,7-dihydroxycoumarin), employing benzyl halides under basic conditions. This approach allows for the selective protection of the hydroxyl groups at positions 6 and 7 of the coumarin scaffold.

Standard Synthetic Route

The most common synthesis pathway involves:

  • Starting with esculetin (6,7-dihydroxycoumarin)

  • Reaction with benzyl bromide in the presence of a base (typically K₂CO₃ or Na₂CO₃)

  • Purification via recrystallization or column chromatography

As noted in the literature, this compound has been referenced in various synthetic studies, including those by "Yoshida; Nagai; Oda; Sakakibara Synthesis, 1986, vol. No. 12, p. 1026-1027" and "Ishifuku et al. Yakugaku Zasshi, 1953, vol. 73, p. 332" .

Related Synthetic Approaches

Biological Activities and Applications

Coumarin derivatives, including 6,7-dibenzyloxycoumarin, have demonstrated diverse biological activities, making them important scaffolds in medicinal chemistry and drug discovery.

Enzyme Inhibition Properties

Research has shown that 7-benzyloxy coumarin derivatives, structurally related to 6,7-dibenzyloxycoumarin, exhibit significant enzyme inhibitory activities:

  • Monoamine Oxidase (MAO) Inhibition: 7-benzyloxy coumarin derivatives have demonstrated potent and selective inhibition of MAO-B, with activity highly dependent on the phenyl meta-substituent. This inhibitory activity has been correlated with lipophilicity rather than electronic properties .

  • Acetylcholinesterase (AChE) Inhibition: Studies have shown that "7-benzyloxycoumarins previously characterized as nanomolar MAO inhibitors, led to identifying AChE inhibitors in the low micromolar IC₅₀ range and with a non-competitive mechanism" .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6,7-dibenzyloxycoumarin and related compounds is crucial for developing more potent and selective derivatives.

Key Structural Features Affecting Activity

Several studies have identified important structural elements that influence the biological activity of coumarin derivatives:

  • Substitution at Position 7: The presence of a benzyloxy group at position 7 appears particularly important for MAO-B inhibitory activity, with a meta-halobenzyloxy group showing enhanced effects .

  • Lipophilicity Correlation: A "reliable QSAR model showing a parabolic correlation of potency with the hydrophobic Hansch constant π" has been established for 7-benzyloxy derivatives, indicating that lipophilicity governs MAO-B inhibitory potencies rather than electronic properties .

  • Dual Benzyloxy Groups: While specific data on 6,7-dibenzyloxycoumarin is limited, the presence of two benzyloxy groups likely influences both the compound's pharmacokinetic properties and its interaction with target enzymes.

Research Applications and Future Directions

Current research suggests several promising directions for the application and development of 6,7-dibenzyloxycoumarin and related compounds.

Multi-target Drug Design

A significant trend in coumarin research involves developing multi-target directed ligands (MTDLs), particularly for neurodegenerative diseases:

"Our contribution to the field of multi-targeting ligands has long been devoted to the development of dual coumarin-based AChE-MAO B inhibitors as potential polypharmacological weapons to combat AD [Alzheimer's Disease]."

This approach recognizes that complex disorders like Alzheimer's disease involve multiple pathological processes that might be addressed simultaneously by compounds targeting both cholinergic transmission and oxidative stress through MAO inhibition.

Pharmacokinetic Considerations

The lipophilicity of 6,7-dibenzyloxycoumarin (XLogP3-AA: 4.8) suggests good membrane permeability but potentially limited water solubility . This characteristic is relevant for drug development considerations, particularly for compounds targeting central nervous system disorders that must cross the blood-brain barrier.

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